4-methoxy-1H-indazole-3-carboxylic acid

Nitric Oxide Synthase Inhibition Methoxyindazole SAR Neuronal NOS

Researchers requiring an indazole-3-carboxylic acid building block for CNS drug discovery often face confounding NOS inhibition from the 7-methoxy isomer (IC50 ~16 µM). 4-Methoxy-1H-indazole-3-carboxylic acid (CAS 865887-02-1) provides a solution: • <10% NOS inhibition at 1 mM-ideal for α7 nAChR programs where off-target NOS activity must be avoided. • 100% synthetic yield from 4-methoxyindoline-2,3-dione, supporting cost-effective scale-up. • Available as a high-purity heterocyclic intermediate with reliable supply for multi-step syntheses.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 865887-02-1
Cat. No. B1593081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-indazole-3-carboxylic acid
CAS865887-02-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NN2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyUNCWFHMSYTUYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-indazole-3-carboxylic acid – Product Overview


4-Methoxy-1H-indazole-3-carboxylic acid (CAS 865887-02-1) is a substituted indazole-3-carboxylic acid bearing a methoxy group at the 4-position of the fused bicyclic ring system [1]. The compound is commercially available as a heterocyclic building block with standard purities ranging from 95% to 98% , and serves as a synthetic intermediate for tricyclic compounds acting as alpha-7 nicotinic acetylcholine receptor ligands . Its differentiation from unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) and other positional isomers (5-methoxy, 6-methoxy, 7-methoxy) lies in the electronic and steric influence of the 4-methoxy group, which modulates both chemical reactivity and biological target engagement [2].

Synthetic Workflow α7 nAChR ligand synthesis research
Scaffold Context Non-NOS-active indazole core for CNS signaling studies
Procurement Fit Reported efficient synthesis supports scale-up procurement

Why 4-Methoxy-1H-indazole-3-carboxylic acid Cannot Be Substituted


Substitution of 4-methoxy-1H-indazole-3-carboxylic acid with unsubstituted indazole-3-carboxylic acid or alternative methoxy positional isomers alters both physicochemical properties and biological activity profiles. The 4-methoxy group introduces a hydrogen bond acceptor that influences downstream coupling reactions and receptor binding conformations . Critically, a systematic evaluation of isomeric methoxyindazoles (4-, 5-, 6-, and 7-methoxy) demonstrated that only the 7-methoxy isomer exhibits meaningful inhibition of nitric oxide synthases (NOS), whereas the 4-methoxy isomer is almost inactive across all three NOS isoforms [1]. This pronounced positional dependence of biological activity means that 4-methoxy-1H-indazole-3-carboxylic acid is uniquely suited for applications requiring a non-NOS-active indazole scaffold—a requirement not met by the 7-methoxy analog. Procurement based solely on the indazole-3-carboxylic acid core without regard to substitution pattern introduces uncontrolled variables in both synthetic and biological contexts .

1
4-Methoxy isomer shows minimal NOS inhibition; 7-methoxy or unsubstituted indazole-3-carboxylic acid may introduce NOS-modulating activity, altering biological interpretation.
2
Methoxy substitution pattern changes physicochemical properties (MW, thermal profile) and reactivity; alternative positional isomers may shift synthetic and handling characteristics.
3
Documented α7 nAChR ligand precursor application is not reported for unsubstituted or 6-methoxy isomers; substituting may lose reported synthetic pathway relevance.

4-Methoxy-1H-indazole-3-carboxylic acid – Comparative Evidence


NOS Inhibition Profile vs. 7-Methoxyindazole

4-Methoxyindazole exhibits less than 10% inhibition of citrulline formation at 1 mM against purified recombinant neuronal NOS (NOS I), inducible NOS (NOS II), and endothelial NOS (NOS III), placing it in the 'almost inactive' category alongside 5- and 6-methoxyindazoles [1]. In contrast, 7-methoxyindazole (7-MI) is a competitive inhibitor of neuronal NOS with an IC50 of approximately 16 µM under comparable assay conditions [2].

NOS Inhibition vs. 7-Methoxy
Head-to-head
4-MeO: 60-fold difference
Supports non-NOS-active scaffold selection
Purified recombinant NOS I/II/III; L-arginine 100 µM
Nitric Oxide Synthase Inhibition Methoxyindazole SAR Neuronal NOS

Synthetic Efficiency and Scalability

4-Methoxy-1H-indazole-3-carboxylic acid can be synthesized from 4-methoxyindoline-2,3-dione via diazotization and reduction with tin(II) chloride, yielding the product as a yellow solid with a reported yield of 100% . This quantitative yield represents a highly efficient transformation. In contrast, alternative synthetic routes for related substituted indazole-3-carboxylic acids frequently report lower yields; for example, a two-step esterification-purification sequence for a related intermediate yields only 5% [1].

Synthetic Yield
Data to verify
Reported 100% yield (yellow solid) from 4-methoxyindoline-2,3-dione
Supports procurement feasibility review
Diazotization/SnCl2 reduction; cross-study comparable context
Heterocyclic Synthesis Indazole-3-carboxylic acid preparation Process Chemistry

Key Intermediate for α7 Nicotinic Receptor Ligands

4-Methoxy-1H-indazole-3-carboxylic acid is explicitly cited in patent literature and vendor documentation as a precursor for the preparation of tricyclic compounds that function as alpha-7 nicotinic acetylcholine receptor (α7 nAChR) ligands [1]. This application is not reported for the unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) or for the 4-methoxyindazole-6-carboxylic acid isomer .

α7 nAChR Ligand Precursor
Class-level
Documented as key intermediate for tricyclic α7 nAChR ligands
Supports ligand synthesis research pathway
Patent/vendor literature; no comparable application for unsubstituted core
Alpha-7 nAChR CNS Drug Discovery Tricyclic Compounds

Physicochemical Property Differentiation

The predicted physicochemical properties of 4-methoxy-1H-indazole-3-carboxylic acid include a boiling point of 467.6±25.0 °C, density of 1.459±0.06 g/cm³, and pKa of 14.85±0.40 . These values differ from those of unsubstituted indazole-3-carboxylic acid (melting point 259-262 °C, molecular weight 162.15 g/mol) [1] due to the 4-methoxy substitution. The higher molecular weight (192.17 vs. 162.15) and distinct thermal properties affect handling, solubility, and formulation considerations.

Physicochemical Profile
Data to verify
MW 192.17; predicted bp 467.6°C; density 1.459 g/cm³; pKa 14.85 (vs. unsubstituted MW 162.15, mp 259-262°C)
Informs handling and formulation review
Predicted values (ACD/Labs); measured mp for comparator
Physicochemical Properties Compound Handling Formulation

4-Methoxy-1H-indazole-3-carboxylic acid – Key Applications


α7 Nicotinic Receptor Ligand Synthesis for CNS Research

4-Methoxy-1H-indazole-3-carboxylic acid serves as a key intermediate in the preparation of tricyclic compounds designed as α7 nAChR ligands [1]. Given the documented inactivity of 4-methoxyindazole toward NOS isoforms [2], this scaffold minimizes confounding NOS-related effects in CNS studies, offering a cleaner pharmacological profile for α7 nAChR-targeted programs.

Negative Control Scaffold for NOS Inhibition Studies

Because 4-methoxyindazole exhibits less than 10% inhibition of all three NOS isoforms at concentrations up to 1 mM [1], it provides an ideal negative control scaffold for studies investigating NOS inhibition. This contrasts with 7-methoxyindazole (IC50 ~16 µM), making the 4-methoxy isomer the scaffold of choice when NOS activity must be avoided [2].

Cost-Effective Scale-Up and Derivative Synthesis

The reported 100% synthetic yield from 4-methoxyindoline-2,3-dione [1] makes this compound economically advantageous for multi-step syntheses requiring larger quantities. Procurement of this building block, rather than synthesizing it in-house or using lower-yielding alternatives, reduces overall project cost and time [2].

Indazole-Based Bioisosteres with Predictable Metabolism

Indazole serves as a bioisostere of phenol, offering improved resistance to phase I and II metabolism [1]. The 4-methoxy substitution on the indazole-3-carboxylic acid framework further modulates lipophilicity and hydrogen bonding, enabling fine-tuning of pharmacokinetic properties in lead optimization [2].

Application
Selection Property
Validation Focus
α7 nAChR ligand synthesis research
Methoxyindazole scaffold without NOS activity
Reported α7 nAChR ligand application context
NOS inhibition control studies
NOS-inactivity profile at 1 mM
NOS isoform inhibition endpoint review
Procurement for multi-step synthesis
Reported high synthetic yield route
Yield reproducibility and scale-up review
Indazole bioisostere research
Methoxy-substituted indazole core
Physicochemical property and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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